(Benzo[1,3]dioxol-5-ylmethyl)[2-(2-isopropyl-4-phenyltetrahydropyran-4-yl)ethyl]amine
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Overview
Description
(Benzo[1,3]dioxol-5-ylmethyl)[2-(2-isopropyl-4-phenyltetrahydropyran-4-yl)ethyl]amine is a complex organic compound with a unique structure that combines a benzo[d][1,3]dioxole moiety with a tetrahydropyran ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzo[1,3]dioxol-5-ylmethyl)[2-(2-isopropyl-4-phenyltetrahydropyran-4-yl)ethyl]amine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Synthesis of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized by cyclization of a suitable precursor, such as a diol, in the presence of an acid catalyst.
Coupling of the Two Moieties: The final step involves coupling the benzo[d][1,3]dioxole moiety with the tetrahydropyran ring through a suitable linker, such as an amine group, using reagents like triethylamine and dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(Benzo[1,3]dioxol-5-ylmethyl)[2-(2-isopropyl-4-phenyltetrahydropyran-4-yl)ethyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
(Benzo[1,3]dioxol-5-ylmethyl)[2-(2-isopropyl-4-phenyltetrahydropyran-4-yl)ethyl]amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitumor agent, with some derivatives showing potent growth inhibition properties against various cancer cell lines.
Biological Studies: It is used in studies to understand its mechanism of action and its effects on cellular processes, such as apoptosis and cell cycle arrest.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of (Benzo[1,3]dioxol-5-ylmethyl)[2-(2-isopropyl-4-phenyltetrahydropyran-4-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. For example, some derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways and causing cell cycle arrest at specific phases . The exact molecular targets and pathways can vary depending on the specific derivative and its structure.
Comparison with Similar Compounds
Similar Compounds
- Benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate
- N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
Uniqueness
(Benzo[1,3]dioxol-5-ylmethyl)[2-(2-isopropyl-4-phenyltetrahydropyran-4-yl)ethyl]amine is unique due to its combination of the benzo[d][1,3]dioxole and tetrahydropyran moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research in medicinal chemistry and other scientific fields.
Properties
Molecular Formula |
C24H31NO3 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-phenyl-2-propan-2-yloxan-4-yl)ethanamine |
InChI |
InChI=1S/C24H31NO3/c1-18(2)23-15-24(11-13-26-23,20-6-4-3-5-7-20)10-12-25-16-19-8-9-21-22(14-19)28-17-27-21/h3-9,14,18,23,25H,10-13,15-17H2,1-2H3 |
InChI Key |
CNIGJORLWLOETQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(CCO1)(CCNCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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